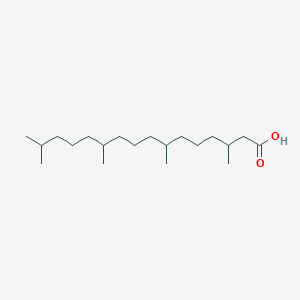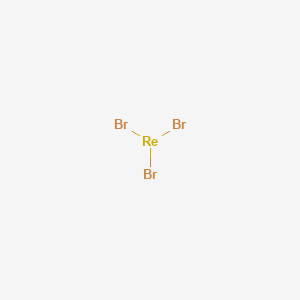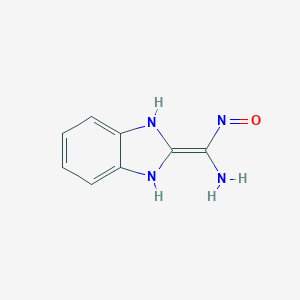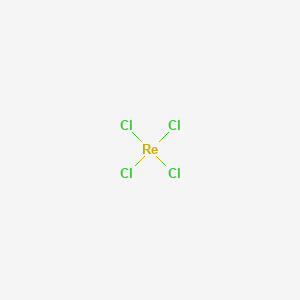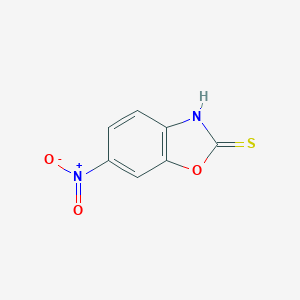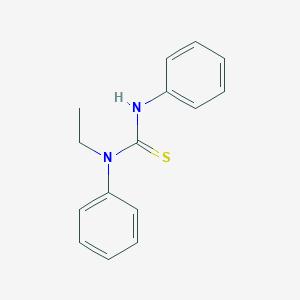
N-Ethyl-N,N'-diphenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N,N'-diphenylthiourea (ETU) is an organic compound with the chemical formula C15H16N2S. It is a white crystalline powder that is soluble in organic solvents. ETU has been widely used in scientific research as a tool to investigate the mechanism of action of various enzymes and proteins.
Mécanisme D'action
N-Ethyl-N,N'-diphenylthiourea inhibits the activity of xanthine oxidase by binding to the enzyme's molybdenum cofactor. This prevents the enzyme from catalyzing the conversion of hypoxanthine to xanthine and then to uric acid. The inhibition of xanthine oxidase activity by N-Ethyl-N,N'-diphenylthiourea can lead to a decrease in the production of reactive oxygen species.
Effets Biochimiques Et Physiologiques
N-Ethyl-N,N'-diphenylthiourea has been shown to have antioxidant properties. It can scavenge reactive oxygen species and protect cells and tissues from oxidative damage. N-Ethyl-N,N'-diphenylthiourea has also been shown to have anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-Ethyl-N,N'-diphenylthiourea is a useful tool for investigating the mechanism of action of various enzymes and proteins. It is easy to synthesize and relatively inexpensive. However, N-Ethyl-N,N'-diphenylthiourea has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its solubility in aqueous solutions is limited.
Orientations Futures
There are several future directions for research on N-Ethyl-N,N'-diphenylthiourea. One area of interest is the development of N-Ethyl-N,N'-diphenylthiourea derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the effects of N-Ethyl-N,N'-diphenylthiourea on cancer cells. N-Ethyl-N,N'-diphenylthiourea has been shown to inhibit the growth of some cancer cell lines, and further research in this area could lead to the development of new cancer therapies. Finally, the use of N-Ethyl-N,N'-diphenylthiourea as a tool for investigating the effects of reactive oxygen species on aging and age-related diseases is another area of potential research.
Méthodes De Synthèse
N-Ethyl-N,N'-diphenylthiourea can be synthesized by the reaction of ethylamine with diphenylthiourea in the presence of a catalyst such as sulfuric acid. The reaction yields N-Ethyl-N,N'-diphenylthiourea and water as byproducts. The purity of N-Ethyl-N,N'-diphenylthiourea can be improved by recrystallization from organic solvents.
Applications De Recherche Scientifique
N-Ethyl-N,N'-diphenylthiourea has been used as a tool in scientific research to investigate the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism. N-Ethyl-N,N'-diphenylthiourea has also been used to study the effects of reactive oxygen species on cells and tissues.
Propriétés
Numéro CAS |
15093-51-3 |
|---|---|
Nom du produit |
N-Ethyl-N,N'-diphenylthiourea |
Formule moléculaire |
C15H16N2S |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
1-ethyl-1,3-diphenylthiourea |
InChI |
InChI=1S/C15H16N2S/c1-2-17(14-11-7-4-8-12-14)15(18)16-13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,16,18) |
Clé InChI |
CGUZBKOFKLEPPX-UHFFFAOYSA-N |
SMILES isomérique |
CCN(C1=CC=CC=C1)C(=NC2=CC=CC=C2)S |
SMILES |
CCN(C1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
SMILES canonique |
CCN(C1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
Autres numéros CAS |
15093-51-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




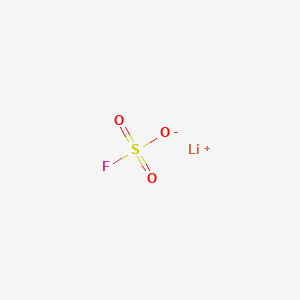
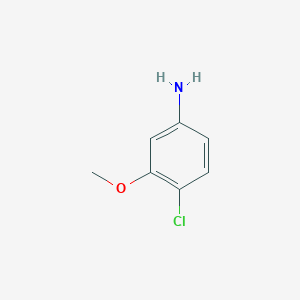
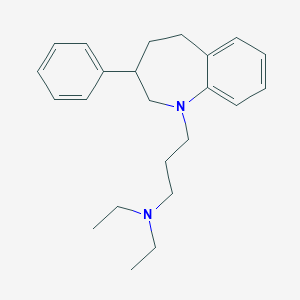
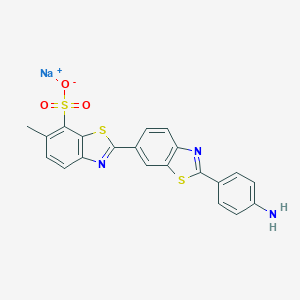
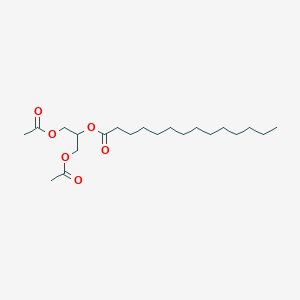
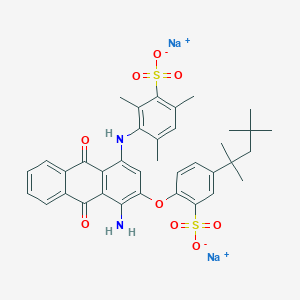
![Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone](/img/structure/B81345.png)
